ADU-S100 enantiomer ammonium salt, also known as MIW815 enantiomer ammonium salt, is a less active form of the compound ADU-S100. This compound is primarily recognized for its role as an agonist of the stimulator of interferon genes (STING), a crucial receptor involved in the innate immune response. The activation of STING has significant implications in cancer immunotherapy, as it can enhance the immune system's ability to recognize and attack tumor cells. The compound is utilized exclusively for research purposes and is not intended for human consumption or therapeutic applications .
ADU-S100 enantiomer ammonium salt is classified as a synthetic cyclic dinucleotide. Its primary source is from chemical synthesis processes that yield various forms of cyclic dinucleotides, which are known to activate STING pathways in biological systems. The compound is categorized under investigational small molecules in pharmacological research .
The synthesis of ADU-S100 enantiomer ammonium salt involves several steps typical of cyclic dinucleotide production. The key methods include:
The synthesis process requires precise control over reaction conditions, including temperature and pH, to ensure high yields and purity. The final product typically exhibits a purity level exceeding 98%, confirming the effectiveness of the purification techniques employed .
ADU-S100 enantiomer ammonium salt participates in various chemical reactions primarily related to its function as a STING agonist:
The interaction with STING triggers a series of intracellular signaling pathways that enhance immune responses against tumors. The specific reactions involve phosphorylation events and the recruitment of immune cells to sites of activation .
The mechanism by which ADU-S100 enantiomer ammonium salt exerts its effects involves several key steps:
Research indicates that ADU-S100 significantly increases the expression of various immune-modulatory cytokines following STING activation, contributing to robust immune responses against cancer cells .
Relevant analyses confirm that these properties contribute significantly to its functionality in experimental settings .
ADU-S100 enantiomer ammonium salt is primarily utilized in scientific research focused on:
The cGAS-STING pathway is a cornerstone of innate antitumor immunity, activated by endogenous cyclic dinucleotides (CDNs) like 2'3'-cGAMP. ADU-S100 (MIW815), a synthetic CDN analogue, mimics this natural ligand but incorporates critical phosphorothioate modifications (replacing non-bridging oxygen atoms with sulfur) to enhance enzymatic stability and membrane permeability [2] [6]. The molecular design of its enantiomer specifically addresses chiral selectivity in STING binding. Human STING (hSTING) exists in polymorphic variants (e.g., R232, HAQ, AQ alleles) with distinct conformational preferences for CDN diastereomers [6] [8]. The ADU-S100 enantiomer (RR-S2 configuration) is engineered to preferentially activate the R232 variant—the most prevalent hSTING haplotype—through optimized hydrogen bonding with Ser162 and hydrophobic interactions with Tyr167 in the binding pocket [6]. Enantiomeric purity (>99%) is thus critical, as the S2 epimer exhibits 10–100-fold lower IFN-β induction in hSTING-transfected HEK293 cells [8].
Table 1: STING Activation Profiles of ADU-S100 Enantiomers
| STING Variant | RR-S2 EC₅₀ (nM) | SS-S2 EC₅₀ (nM) | Fold Difference (RR/SS) |
|---|---|---|---|
| hSTING (R232) | 0.7 | 85 | 121 |
| hSTING (HAQ) | 3.2 | 12 | 3.8 |
| mSTING | 0.3 | 1.1 | 3.7 |
Data adapted from clinical pharmacodynamic analyses [6] [8]
Synthesis of ADU-S100 enantiomer hinges on diastereoselective phosphorothioation and regioselective cyclization. The convergent route comprises three stages:
Chiral HPLC (CHIRALPAK® IC column) confirms enantiopurity (ee >99.5%), critical for avoiding off-target immune activation [4] [10].
The ammonium salt form (C₂₀H₃₀N₁₂O₁₀P₂S₂ • 2NH₃; MW 724.60 g/mol) directly addresses CDN limitations: poor membrane permeability and rapid enzymatic degradation [6] [9]. Key formulation strategies include:
The RR-S2 and SS-S2 synthetic pathways diverge in chiral control mechanisms and yield efficiency:
Table 2: Process Metrics for ADU-S100 Enantiomer Synthesis
| Parameter | RR-S2 Route | SS-S2 Route | Significance |
|---|---|---|---|
| Key Chiral Control Step | Rp-thiophosphorylation | Sp-thiophosphorylation | SS isomer requires costlier (R)-BINOL catalysts |
| Cyclization Yield | 87% | 72% | RR route favors kinetic cyclization |
| Purity (HPLC) | 99.7% | 98.2% | SS route prone to epimerization during deprotection |
| Overall Process Cost | $12,000/g | $19,000/g | Catalyst cost dominates SS synthesis |
The RR-S2 pathway leverages chemoenzymatic desymmetrization using phosphotriesterase mutants for Rp-thiophosphate synthesis, enabling kilogram-scale production [4]. In contrast, the SS-S2 route relies on stoichiometric chiral auxiliaries, generating metal impurities that necessitate ion-exchange chromatography, reducing yield by 15% [4] [5].
Table 3: Compound Identifiers for ADU-S100 Enantiomer Ammonium Salt
| Identifier Type | Value |
|---|---|
| Systematic Name | Cyclic [Rp,Rp]-α,β-methylene phosphorothioate adenosine-guanosine dinucleotide diammonium salt |
| CAS Registry | 1638750-96-5 |
| Molecular Formula | C₂₀H₃₀N₁₂O₁₀P₂S₂ • 2NH₃ |
| SMILES | NC1=C(N=CN2[C@@H]3OC@HC@@H[C@H]3OP(OC[C@@H]5C@HOP4(O)=S)(S)=O)C2=NC=N1.N.N |
| InChI Key | VQXXZSCDVIJUDU-KBQPJGBKSA-N |
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: 99165-17-0